molecular formula C13H4F23I B3040802 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane CAS No. 242142-80-9

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane

Cat. No.: B3040802
CAS No.: 242142-80-9
M. Wt: 724.04 g/mol
InChI Key: HDJVNLHEEQBBJS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluoro-12-iodo-2-(trifluoromethyl)dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F23I/c14-3(15,1-2-37)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJVNLHEEQBBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F23I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896324
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242142-80-9
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane
  • CAS Registry Number : 2043-54-1 .
  • Molecular Formula : C₁₂H₄F₂₃I (inferred from structural analysis).

Structural Features :

  • A dodecane backbone (12 carbons) with 20 fluorine atoms (icosafluoro) distributed across positions 1–10.
  • A terminal iodine atom at position 12.
  • A trifluoromethyl (-CF₃) group at position 2, contributing three additional fluorine atoms.

Key Properties :

  • Density : Estimated >1.8 g/cm³ (based on analogous compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane, which has a density of 1.88 g/cm³) .
  • Boiling Point : Expected to exceed 178°C (similar to shorter-chain perfluoroalkyl iodides) .
  • Applications: Potential use in fluoropolymer synthesis, surfactants, or specialty materials due to its oleophobic/hydrophobic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the perfluoroalkyl iodide family, characterized by high fluorine content and terminal iodine. Key structural variations among analogs include:

Compound Name (CAS No.) Molecular Formula Fluorine Count Substituents Key Features
Target Compound (2043-54-1) C₁₂H₄F₂₃I 23 (20 + 3 CF₃) Iodo (C12), -CF₃ (C2) High fluorination, branched chain
Perfluorodecyl iodide (2043-53-0) C₁₀H₄F₁₇I 17 Iodo (C10) Linear chain, fewer fluorines
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane (69125-80-0) C₁₂H₁₃F₁₃ 13 None Partial fluorination, no iodine
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane (1813-83-8) C₁₀H₈F₁₂I₂ 12 Diiodo (C1, C10) Symmetric diiodo structure
Heptacosafluoro-13-iodotridecane (376-04-5) C₁₃H₄F₂₇I 27 Iodo (C13) Extended chain, higher fluorination

Key Observations :

  • Fluorine content and substituent positions significantly influence reactivity. For example, terminal iodine facilitates nucleophilic substitution, while branched -CF₃ groups enhance thermal stability .
  • Linear perfluoroalkyl iodides (e.g., 2043-53-0) are more volatile than branched analogs due to reduced molecular weight .

Physicochemical Properties

Property Target Compound (2043-54-1) Perfluorodecyl Iodide (2043-53-0) Heptacosafluoro-13-iodotridecane (376-04-5)
Density (g/cm³) ~1.9 (estimated) 1.88 >2.0 (estimated)
Boiling Point (°C) >180 (estimated) 178 >200 (estimated)
Melting Point (°C) Not reported 54–58 Not reported

Trends :

  • Increased fluorination correlates with higher density and boiling point due to stronger intermolecular forces .
  • Branched structures (e.g., -CF₃ in 2043-54-1) may lower melting points compared to linear analogs.

Toxicological and Environmental Considerations

  • Perfluoroalkyls: Persistent environmental pollutants with bioaccumulation risks. The iodine substituent in 2043-54-1 may alter degradation pathways compared to non-iodinated analogs .
  • Regulatory Status : Listed under EPA’s TSCA inventory, highlighting need for controlled handling .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves sequential fluorination and iodination steps, leveraging radical or nucleophilic substitution reactions. For example, fluorinated precursors (e.g., perfluorodecane derivatives) can undergo iodination at terminal positions using iodine monochloride (ICl) under controlled conditions . Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 13C^{13}\text{C} NMR confirms backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 573.9086 for related iodoperfluoroalkanes) and isotopic signatures (e.g., iodine-127/129 splits) .
  • Elemental Analysis : Ensures stoichiometric consistency, particularly for iodine content .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Answer:
Discrepancies often arise from structural homologues (e.g., varying chain lengths or iodine positions) or measurement conditions. Mitigation strategies include:

  • Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points, gas chromatography for purity) .
  • Standardized Protocols : Adopt uniform storage conditions (e.g., -20°C for iodinated derivatives to prevent degradation) and solvent systems for solubility tests .
  • Comparative Studies : Reference homologues like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (CAS 2043-53-0) to contextualize data .

Basic: What are critical stability considerations during storage and handling?

Answer:

  • Temperature : Store at -20°C to minimize thermal decomposition of the C-I bond .
  • Light Exposure : Protect from UV light using amber glassware to prevent radical-mediated degradation.
  • Moisture Control : Use anhydrous solvents and inert atmospheres (e.g., argon) to avoid hydrolysis .

Advanced: What methodologies assess environmental persistence and bioaccumulation potential?

Answer:

  • Half-Life Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH, UV intensity) .
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to estimate bioaccumulation; fluorinated chains typically show high log KowK_{ow} (>6) due to hydrophobicity .
  • Toxicity Screening : Use in vitro assays (e.g., mitochondrial toxicity in hepatocytes) aligned with perfluoroalkyl substance (PFAS) frameworks .

Basic: Which analytical techniques ensure purity and structural fidelity?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., unreacted precursors) .
  • Ion Chromatography : Quantifies ionic byproducts (e.g., iodide ions from degradation) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state analysis (if crystallizable) .

Advanced: How can AI-driven simulations optimize reaction design for this compound?

Answer:

  • Reactor Modeling : Use COMSOL Multiphysics to simulate heat/mass transfer in fluorination reactors, minimizing side reactions .
  • Machine Learning (ML) : Train models on fluorination kinetics datasets to predict optimal iodine:precursor ratios and reaction times .
  • Automation : Integrate real-time MS/NMR feedback loops for dynamic adjustment of reaction parameters .

Advanced: What reactivity patterns are observed in substitution reactions (e.g., iodine replacement)?

Answer:
The C-I bond is susceptible to nucleophilic substitution (e.g., with amines or thiols) or radical coupling. Key considerations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates .
  • Catalysts : Pd/Cu systems enable cross-coupling reactions to form carbon-carbon bonds (e.g., Sonogashira coupling) .
  • Side Reactions : Competing eliminations (e.g., HF formation) require base scavengers (e.g., K2_2CO3_3) .

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields to prevent dermal exposure.
  • Ventilation : Use fume hoods rated for volatile fluorocarbons and iodine vapors .
  • Waste Management : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How does this compound interact with biological systems?

Answer:

  • Protein Binding : Fluorinated chains exhibit strong affinity for serum albumin, mimicking endogenous fatty acids .
  • Metabolic Stability : Resistance to cytochrome P450 degradation due to C-F bonds; track metabolites via 19F^{19}\text{F} MRI or radiolabeled iodine isotopes .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to visualize accumulation in lipid-rich tissues .

Advanced: What role does this compound play in advanced material science (e.g., membranes)?

Answer:

  • Membrane Fabrication : Incorporate into block copolymers for ion-selective membranes (e.g., fuel cells) via phase-separation techniques .
  • Surface Modification : Graft onto silica nanoparticles to create superhydrophobic coatings; characterize via contact angle measurements .
  • Thermal Stability : Evaluate using thermogravimetric analysis (TGA); fluorinated chains enhance decomposition temperatures (>300°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane

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